2,2-Dimethyl-4-(4-methylpiperidin-2-yl)pentan-3-one
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Overview
Description
2,2-Dimethyl-4-(4-methylpiperidin-2-yl)pentan-3-one is a chemical compound with the molecular formula C13H25NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-(4-methylpiperidin-2-yl)pentan-3-one typically involves the reaction of piperidine derivatives with suitable alkylating agents. One common method includes the alkylation of 4-methylpiperidine with 2,2-dimethyl-3-pentanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-4-(4-methylpiperidin-2-yl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2,2-Dimethyl-4-(4-methylpiperidin-2-yl)pentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(4-methylpiperidin-2-yl)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one
- 4-Methylpiperidine
- 2,2-Dimethyl-3-pentanone
Comparison: Compared to similar compounds, 2,2-Dimethyl-4-(4-methylpiperidin-2-yl)pentan-3-one exhibits unique structural features that contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H25NO |
---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
2,2-dimethyl-4-(4-methylpiperidin-2-yl)pentan-3-one |
InChI |
InChI=1S/C13H25NO/c1-9-6-7-14-11(8-9)10(2)12(15)13(3,4)5/h9-11,14H,6-8H2,1-5H3 |
InChI Key |
ZTGUOYWRWLSXIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)C(C)C(=O)C(C)(C)C |
Origin of Product |
United States |
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